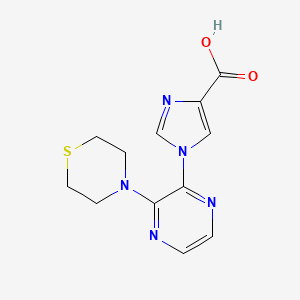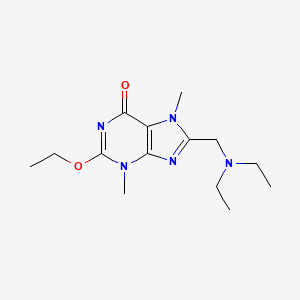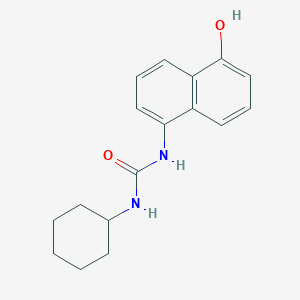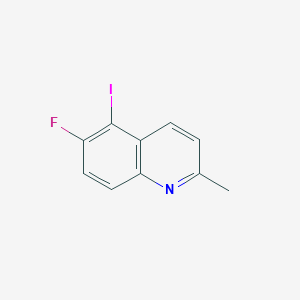
1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of thiomorpholine, pyrazine, and imidazole rings
Méthodes De Préparation
The synthesis of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiomorpholine ring, followed by the introduction of the pyrazine and imidazole moieties. Reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of advanced materials with unique electronic, photonic, and catalytic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring instead of an imidazole ring, which may result in different chemical reactivity and biological activity.
1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrrole-3-carboxylic acid:
1-(3-Thiomorpholinopyrazin-2-yl)-1H-triazole-4-carboxylic acid: The triazole ring introduces additional nitrogen atoms, which can affect the compound’s coordination chemistry and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N5O2S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
1-(3-thiomorpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2S/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
Clé InChI |
ZWPMFPLFMHVLHK-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)




![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)

![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)

![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)


